2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide
Description
Properties
CAS No. |
941939-27-1 |
|---|---|
Molecular Formula |
C23H21ClN4O2 |
Molecular Weight |
420.9 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c24-19-10-8-18(9-11-19)20-15-21-23(30)27(13-14-28(21)26-20)16-22(29)25-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,13-15H,4,7,12,16H2,(H,25,29) |
InChI Key |
AHKYGZIPUQGQCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a novel derivative within the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 422.9 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core substituted with a chlorophenyl group and an acetamide moiety, which are significant for its biological interactions.
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit kinase inhibition properties. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and inflammation .
The presence of the acetamide group may enhance solubility and bioavailability, promoting interaction with biological targets. The aromatic groups (chlorophenyl and phenylpropyl) suggest potential for interaction with various receptors or enzymes, warranting further investigation into their specific roles in biological activity.
Antimicrobial Activity
Initial studies suggest that derivatives of pyrazolo[1,5-a]pyrazines may possess antimicrobial properties. For instance, related compounds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the pyrazole and acetamide moieties may contribute to this activity, although specific data on this compound is limited .
Kinase Inhibition
The compound's structural features indicate it could inhibit specific kinases involved in cancer progression. Kinase inhibitors are a major focus in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth and survival. Further studies are required to evaluate its efficacy against particular kinase targets.
Enzyme Inhibition
In related studies, compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. Preliminary data suggest that modifications to the pyrazolo[1,5-a]pyrazine core can enhance enzyme inhibitory activity .
Case Study 1: Anticancer Activity
A study examining various pyrazolo derivatives found that certain modifications led to enhanced anticancer properties in vitro. The tested compounds showed significant inhibition of cancer cell proliferation across several lines, indicating a promising avenue for further research into this compound's therapeutic potential against cancer.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, derivatives similar to this compound were tested against a range of bacterial strains. Results indicated varying degrees of effectiveness, suggesting that structural variations significantly impact antimicrobial potency.
Scientific Research Applications
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific protein kinases involved in cell signaling pathways, potentially leading to reduced tumor growth and proliferation. The pyrazolo[1,5-a]pyrazine scaffold is particularly noted for its kinase inhibitory properties, which are crucial in cancer therapy.
- Anti-proliferative Activity : Derivatives with similar structures have shown significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents. Studies suggest that the compound may interact with enzymes critical for metabolic pathways, influencing lipid metabolism and possibly reducing serum cholesterol and triglyceride levels .
- Antiviral Potential : There is emerging evidence suggesting that compounds within this chemical family may target viral proteins, such as those involved in hepatitis B virus replication. Preliminary studies indicate that they may act as conformational regulators of viral proteins, thereby inhibiting viral load in experimental models.
Case Studies and Research Findings
- Anticancer Activity : A study investigating related pyrazolo[1,5-a]pyrazine derivatives highlighted their effectiveness as anticancer agents by inhibiting key signaling pathways associated with tumor growth. Although this study did not focus directly on 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide, it provides a framework for understanding potential mechanisms of action relevant to cancer therapy.
- Antipsychotic Activity : Investigations into structurally similar compounds revealed their ability to selectively activate serotonin receptors linked to antipsychotic effects. This finding suggests that further research into this compound could uncover novel therapeutic pathways for psychiatric disorders .
- Enzymatic Interactions : The compound may also interact with various enzymatic targets beyond kinases. Future in vitro and in vivo studies are essential to elucidate these interactions and their implications for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
*Estimated based on structural similarity.
†Predicted using substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s 3-phenylpropyl chain likely increases logP (~3.8) compared to analogs with shorter chains (e.g., G419-0211, logP ~3.7) or polar substituents (e.g., ethoxy in , logP 3.5).
- Solubility : Ethoxy () and amide groups enhance aqueous solubility, whereas bulky aromatic substituents (e.g., dichlorobenzyl in ) may reduce it.
- Thermal Stability : Melting points for analogs range from 175°C to 245°C, influenced by crystallinity from halogenated or rigid groups .
Q & A
Q. How can researchers leverage computational tools to predict metabolite formation?
- Tools :
- Meteor Nexus : Predicts phase I/II metabolites (e.g., hydroxylation at the pyrazine ring) .
- Molecular dynamics simulations : Analyze binding persistence of metabolites to targets .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
